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Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376 Get Quote

An In-depth Technical Guide to 3,5-Diphenyl-
1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic aromatic organic compound that belongs to

the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and

drug development due to its bioisosteric relationship with amides and esters, offering improved

metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile

platform for developing therapeutic agents targeting a range of biological pathways. This guide

provides a comprehensive overview of the chemical structure, properties, synthesis, and

potential applications of 3,5-Diphenyl-1,2,4-oxadiazole.

Chemical Structure and Properties
The chemical identity and physicochemical properties of 3,5-Diphenyl-1,2,4-oxadiazole are

summarized below.
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Property Value

IUPAC Name 3,5-diphenyl-1,2,4-oxadiazole

CAS Number 888-71-1

Molecular Formula C₁₄H₁₀N₂O

SMILES c1ccc(cc1)c2nc(oc2n)c3ccccc3

InChI
InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-

14(17-16-13)12-9-5-2-6-10-12/h1-10H

Physicochemical Properties
Property Value Source

Molecular Weight 222.24 g/mol --INVALID-LINK--

Melting Point 108-110 °C --INVALID-LINK--

Boiling Point
Not available at standard

pressure.

Solubility

Generally soluble in

chlorinated solvents like

chloroform and

dichloromethane, and

moderately soluble in alcohols

like ethanol. Insoluble in water.

Inferred from synthetic

procedures.

LogP 3.73 --INVALID-LINK--

Spectral Data
¹H NMR Spectroscopy
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.80 d 7.8 2H Aromatic

8.76 d 6.0 2H Aromatic

8.18 t 7.8 1H Aromatic

8.13 t 7.8 2H Aromatic

8.10 d 6.0 3H Aromatic

Solvent: CDCl₃,

Frequency:

600.00 MHz[1]

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

175.7 C5 of oxadiazole

168.9 C3 of oxadiazole

132.7 Aromatic C

131.2 Aromatic C

129.1 Aromatic C

128.8 Aromatic C

128.1 Aromatic C

127.5 Aromatic C

126.9 Aromatic C

124.3 Aromatic C

Solvent: CDCl₃, Frequency: 150.0 MHz[1]
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

1612 C=N stretching

1600-1390 Aromatic C=C stretching

735 C-H out-of-plane bending

695 C-H out-of-plane bending

Technique: KBr pellet[1]

Synthesis and Reactions
Synthetic Pathway
The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

is the "amidoxime route". This involves the acylation of a benzamidoxime with benzoyl chloride,

followed by a cyclodehydration reaction.

Benzonitrile

Benzamidoxime

1. Nucleophilic Addition

Hydroxylamine O-Acylbenzamidoxime
(Intermediate)

2. Acylation

Benzoyl Chloride

3,5-Diphenyl-1,2,4-oxadiazole
3. Cyclodehydration

Click to download full resolution via product page

Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via the amidoxime route.

Detailed Experimental Protocol: Synthesis of 3,5-
Diphenyl-1,2,4-oxadiazole
This protocol is based on the general method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
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Step 1: Synthesis of Benzamidoxime from Benzonitrile

To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium carbonate (0.6

eq).

Stir the mixture at room temperature for 30 minutes.

Add benzonitrile (1.0 eq) to the reaction mixture.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture and filter to remove inorganic salts.

Evaporate the solvent under reduced pressure to obtain crude benzamidoxime, which can

be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The

reaction progress should be monitored by TLC.

Upon completion, quench the reaction by adding water.

If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. If using pyridine, neutralize with

dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

The crude product is then purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield 3,5-Diphenyl-1,2,4-oxadiazole as a solid.[1]

Chemical Reactivity
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The 1,2,4-oxadiazole ring exhibits a unique reactivity profile:

Stability: The ring is generally stable to many reagents but can be cleaved under certain

reductive or strong acidic/basic conditions.

Electrophilic Substitution: The ring is highly resistant to electrophilic aromatic substitution due

to the electron-withdrawing nature of the nitrogen atoms.[2]

Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, which

can lead to ring-opening.[2]

Reduction: The weak O-N bond is susceptible to cleavage by catalytic hydrogenation (e.g.,

using Pd/C), which typically yields amidines.

Rearrangements: Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can

undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other

heterocyclic systems.[3][4]

Applications in Drug Development
While 3,5-Diphenyl-1,2,4-oxadiazole itself is primarily a research chemical, its derivatives

have shown significant promise in drug discovery.

Sphingosine-1-Phosphate 1 (S1P₁) Receptor Agonism
A notable application of the 3,5-diphenyl-1,2,4-oxadiazole scaffold is in the development of

potent and selective agonists for the Sphingosine-1-Phosphate 1 (S1P₁) receptor. S1P₁ is a G

protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes from

lymphoid organs. Agonism of S1P₁ leads to the internalization of the receptor, preventing

lymphocytes from exiting the lymph nodes, thereby producing a peripheral lymphopenia and

conferring an immunosuppressive effect.

Derivatives of 3,5-diphenyl-1,2,4-oxadiazole have been identified as highly potent S1P₁

agonists with excellent selectivity over other S1P receptor subtypes (S1P₂ and S1P₃). This

selectivity is critical, as agonism at other S1P receptors is associated with undesirable side

effects. The efficacy of these compounds in preclinical models, such as rat skin transplant
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models, highlights their potential for the treatment of autoimmune diseases and in preventing

organ transplant rejection.

S1P₁ Signaling Pathway
The activation of the S1P₁ receptor by an agonist initiates a downstream signaling cascade.
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Simplified S1P₁ receptor signaling pathway initiated by an agonist.
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Upon agonist binding, the S1P₁ receptor couples primarily to the Gi/o family of G proteins.[5]

This activation leads to the stimulation of several downstream pathways, including the

Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which are involved

in cell survival and proliferation.[6] Crucially for its immunological role, S1P₁ activation also

stimulates Rac1, a small GTPase that is essential for regulating cell migration and cytoskeletal

dynamics, thereby controlling lymphocyte egress from lymphoid tissues.[6][7]

Conclusion
3,5-Diphenyl-1,2,4-oxadiazole is a valuable scaffold in chemical and pharmaceutical

research. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic

potential of its derivatives, particularly as S1P₁ receptor agonists, make it a compound of high

interest. This guide provides the foundational technical information required for researchers to

explore and leverage the properties of this versatile heterocyclic system in the pursuit of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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